2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid

Description

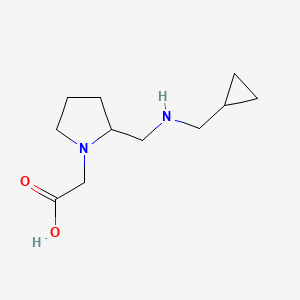

2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid is a synthetic organic compound featuring a pyrrolidine ring substituted with a cyclopropylmethylamino-methyl group and an acetic acid moiety. This structure combines conformational rigidity (from the cyclopropane ring) with the flexibility of the pyrrolidine backbone, making it a candidate for studying interactions with biological targets such as enzymes or receptors.

Structure

3D Structure

Properties

Molecular Formula |

C11H20N2O2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

2-[2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]acetic acid |

InChI |

InChI=1S/C11H20N2O2/c14-11(15)8-13-5-1-2-10(13)7-12-6-9-3-4-9/h9-10,12H,1-8H2,(H,14,15) |

InChI Key |

WXRPZQOUCXRQLX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)CC(=O)O)CNCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination

Cyclopropanealdehyde reacts with amines to form cyclopropylmethylamine intermediates. This step is critical for attaching the cyclopropylmethyl group to the pyrrolidine ring. For example:

Mannich Reaction

The pyrrolidine ring is alkylated with a cyclopropylmethylamine-containing reagent. For example, a three-component Mannich reaction involving pyrrolidine, formaldehyde, and cyclopropylmethylamine forms the 2-substituted pyrrolidine derivative.

Alkylation

Nucleophilic substitution of bromoacetic acid with pyrrolidine derivatives. This method is less common due to steric hindrance but feasible under basic conditions.

Purification and Characterization

Key analytical techniques validate the compound’s structure:

Chromatographic Methods

Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 0.22–0.38 (cyclopropyl H), δ 2.78–2.97 (N–CH₂) | |

| ESI-MS | m/z 212.29 [M+H]⁺ |

Industrial-Scale Production

Continuous flow reactors and optimized catalysts enable efficient synthesis:

Catalytic Hydrogenation

Pt/C or Raney Ni catalysts are used for pyrrolidine ring formation, achieving >90% yields in 4–6 hours.

Modular Synthesis

Modular approaches allow diversification of substituents. For example, coupling reactions with 2-(pyrrolidin-1-yl)acetic acid derivatives are performed under Pd catalysis.

Stereochemical Considerations

The (S)-enantiomer is synthesized via optical resolution using chiral HPLC or diastereomeric salt formation.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the cyclopropylmethyl group, potentially opening the cyclopropane ring.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group and the acetic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

Substitution: Nucleophiles like alkoxides, thiolates, and amines can be employed in substitution reactions.

Major Products

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Reduced forms of the compound with opened cyclopropane rings.

Substitution: Substituted derivatives with various functional groups replacing the original ones.

Scientific Research Applications

Pharmaceutical Applications

-

Anti-inflammatory Properties

- Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response. This suggests its potential as an anti-inflammatory agent in treating conditions like arthritis and other inflammatory diseases.

- Neuropharmacological Research

-

Cancer Therapeutics

- Preliminary studies are exploring the compound's efficacy against certain cancer cell lines, focusing on its ability to induce apoptosis (programmed cell death) in malignant cells. This application is still under investigation but shows promise for future therapeutic development.

Biochemical Research

- Enzyme Inhibition Studies

- Receptor Interaction Studies

Material Science Applications

- Polymer Development

Data Table of Applications

| Application Area | Specific Use Case | Current Research Status |

|---|---|---|

| Pharmaceutical | Anti-inflammatory agent | Ongoing studies on COX inhibition |

| Neuropharmacological effects | Preliminary research | |

| Cancer therapeutics | Early-stage investigations | |

| Biochemical Research | Enzyme inhibition | Active studies on specific pathways |

| Receptor interactions | Ongoing research | |

| Material Science | Advanced polymer development | Initial investigations |

Case Studies

-

Case Study on Anti-inflammatory Effects

- A study published in a pharmacological journal demonstrated that 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid effectively reduced inflammation markers in vitro, suggesting its potential utility in chronic inflammatory conditions.

-

Neuropharmacological Insights

- Research presented at a neuroscience conference highlighted the compound's ability to modulate serotonin receptors, indicating possible applications in treating anxiety and depression.

-

Cancer Cell Line Studies

- A preclinical study found that this compound induced apoptosis in specific cancer cell lines, warranting further investigation into its mechanisms and therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and the amino group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[2-Oxo-3-(thiophene-2-carbonylsulfanyl)pyrrolidin-1-yl]acetic acid (CAS 104473-04-3)

- Structure : Contains a pyrrolidine ring with a thiophene-2-carbonylsulfanyl substituent and an acetic acid group.

- The oxo group at the pyrrolidine 2-position may reduce conformational flexibility compared to the unmodified pyrrolidine in the target compound.

- Research Relevance : Sulfur-containing pyrrolidine derivatives are often studied for enzyme inhibition (e.g., protease inhibitors) due to their electrophilic sulfur atoms .

2-[N-(Cyclopropylmethyl)acetamido]acetic Acid (CAS 1156279-35-4)

- Structure : Features an acetamide bridge linking a cyclopropylmethyl group to an acetic acid moiety.

- Key Differences: Lacks the pyrrolidine ring, which is replaced by a simpler acetamide backbone.

- Research Relevance : Such compounds are often intermediates in drug synthesis, particularly for CNS-targeting molecules where cyclopropane groups improve blood-brain barrier penetration .

4-Fluoro-N-(4-(3-oxo-3-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide (CAS 1206995-95-0)

- Structure : A heterocyclic compound with thiazole, pyridazine, and benzamide groups.

- Key Differences: The thiazole-pyridazine core provides a planar, aromatic system absent in the target compound’s aliphatic pyrrolidine structure.

- Research Relevance : Fluorinated aromatic compounds are frequently used in kinase inhibitors or anticancer agents due to enhanced binding affinity and bioavailability .

Structural and Functional Analysis Table

| Compound Name | Core Structure | Key Substituents | Potential Applications | Reference CAS |

|---|---|---|---|---|

| 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid | Pyrrolidine | Cyclopropylmethylamino-methyl, acetic acid | Neurotransmitter modulation | Not listed |

| 2-[2-Oxo-3-(thiophene-2-carbonylsulfanyl)pyrrolidin-1-yl]acetic acid | Pyrrolidone | Thiophene-carbonylsulfanyl, acetic acid | Enzyme inhibition | 104473-04-3 |

| 2-[N-(Cyclopropylmethyl)acetamido]acetic acid | Acetamide | Cyclopropylmethyl, acetic acid | Drug intermediate | 1156279-35-4 |

| 4-Fluoro-N-(4-(3-oxo-3-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide | Thiazole-pyridazine | Fluorobenzamide, oxopyridazine | Anticancer/kinase inhibition | 1206995-95-0 |

Research Findings and Implications

- Target Compound : The cyclopropylmethyl group may enhance metabolic stability and receptor binding affinity, as seen in analogs like 2-[N-(cyclopopropylmethyl)acetamido]acetic acid . However, the pyrrolidine ring’s flexibility could limit selectivity compared to rigid heterocycles like thiazole-pyridazine derivatives.

- Gaps in Knowledge: No direct pharmacological data exist for this compound. Further studies should prioritize solubility, logP, and in vitro target screening.

Biological Activity

2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid, a complex organic compound, has garnered attention in pharmacological research due to its unique structure and potential biological activities. This article delves into the compound's biological activity, synthesis methods, and its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{20}N_{2}O_{2}, and it features a chiral center that influences its biological interactions. The compound consists of a cyclopropylmethyl group, a pyrrolidine ring, and an acetic acid moiety, which contribute to its steric and electronic properties.

| Property | Value |

|---|---|

| Molecular Formula | C_{11}H_{20}N_{2}O_{2} |

| Molecular Weight | 212.30 g/mol |

| IUPAC Name | This compound |

| SMILES Representation | C1CC(N(C1)C(=O)CN)CNCC2CC2 |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Central Nervous System (CNS) Effects

- The compound has been studied for its potential neuroactive properties. Its structure allows it to interact with neurotransmitter systems, which may lead to effects such as anxiolytic or antidepressant actions.

2. Enzyme Modulation

- Interaction studies suggest that the compound may modulate the activity of various enzymes, including cyclooxygenase (COX) enzymes. Preliminary data indicate that it may exhibit anti-inflammatory properties by inhibiting COX-2 activity, similar to established nonsteroidal anti-inflammatory drugs (NSAIDs).

3. Receptor Binding

- The chiral nature of the compound allows for selective binding to specific receptors. This selectivity can enhance its pharmacological efficacy and reduce side effects compared to less selective compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds and their implications for drug development:

Study 1: Inhibition of COX Enzymes

- A study comparing various pyrrolidine derivatives found that compounds similar to this compound exhibited IC50 values comparable to celecoxib for COX-2 inhibition, suggesting potential as anti-inflammatory agents .

Study 2: Neuropharmacological Effects

- In vitro assays indicated that derivatives of this compound could modulate neurotransmitter release, highlighting their potential use in treating mood disorders .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Pyrrolidine Ring : Initial synthesis often starts with the preparation of the pyrrolidine ring from appropriate precursors.

- Introduction of Functional Groups : Subsequent steps involve adding the cyclopropylmethyl group and the acetic acid moiety through controlled reactions.

- Purification : Final products are purified using techniques such as crystallization or chromatography to ensure high yield and purity.

Q & A

Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs) to map binding poses .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of ligand-protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.